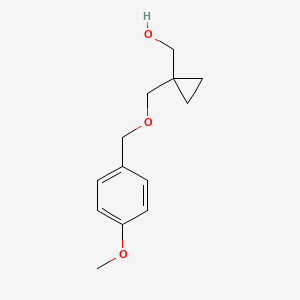
(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol), also known as 4-MBCM, is an organic compound with a wide range of applications in the fields of biochemistry and physiology. It is a cyclopropyl derivative of methanol, and is commonly used as a reagent in organic synthesis. 4-MBCM is also used in the synthesis of pharmaceuticals, and as a building block for the preparation of polymers and other materials. In addition, it is used in the production of monomers and polymers for medical applications, as well as for the production of dyes, fragrances, and other materials.
科学研究应用
(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, as a building block for the preparation of polymers and other materials, and as a reagent in organic synthesis. In addition, it is used in the production of monomers and polymers for medical applications, as well as for the production of dyes, fragrances, and other materials. It has also been used in the synthesis of compounds with biological activity, such as antifungal agents and cancer drugs.
作用机制
The mechanism of action of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means that it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can then be used in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol are not well understood. However, it is known that the compound can act as an alkylating agent, which means that it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can then be used in various applications. In addition, it is believed that (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol can act as an inhibitor of enzymes, which can lead to the inhibition of certain metabolic pathways.
实验室实验的优点和局限性
The main advantage of using (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol in laboratory experiments is its ability to react with other molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can then be used in various applications. In addition, (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is relatively inexpensive and easy to obtain, making it suitable for use in laboratory experiments.
However, (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol can be toxic in high concentrations and can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to use the compound in a well-ventilated area and to wear protective clothing when handling it. In addition, it is important to follow safety protocols when using the compound in laboratory experiments.
未来方向
There are several potential future directions for research on (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other materials. In addition, further research could be conducted into the safety and efficacy of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol in laboratory experiments, as well as the potential for its use in the production of monomers and polymers for medical applications. Finally, further research could be conducted into the potential for (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol to act as an inhibitor of enzymes, which could lead to the inhibition of certain metabolic pathways.
合成方法
(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is synthesized from the reaction of 4-methoxybenzyl chloride with methylmagnesium chloride. This reaction is carried out in anhydrous ether at a temperature of 0°C. The reaction is then quenched with aqueous hydrochloric acid, and the resulting compound is isolated by distillation. The product is then purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGQSZFESQFDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



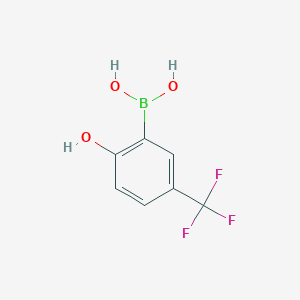
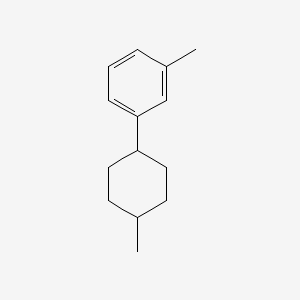
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

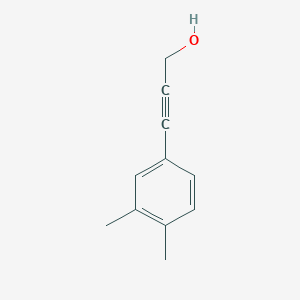

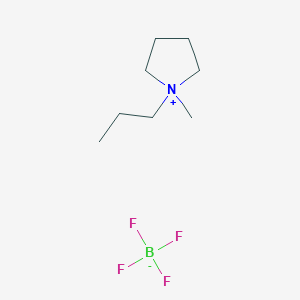

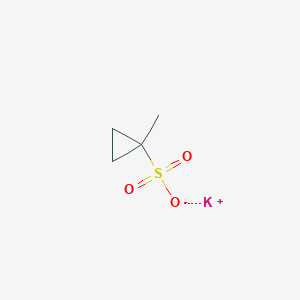
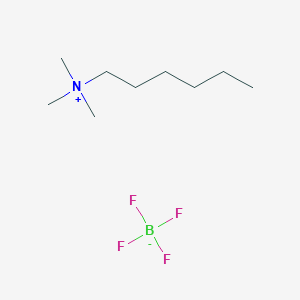

![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)